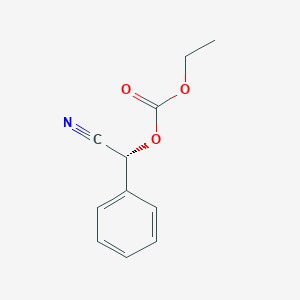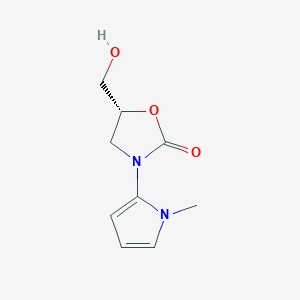
Carbonic acid, (R)-cyanophenylmethyl ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, ®-cyanophenylmethyl ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This specific ester is characterized by the presence of a cyanophenyl group, which adds unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, ®-cyanophenylmethyl ethyl ester typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid is carbonic acid, and the alcohol is ®-cyanophenylmethyl ethyl alcohol.
Industrial Production Methods
On an industrial scale, the production of esters like carbonic acid, ®-cyanophenylmethyl ethyl ester can be achieved through continuous esterification processes. These processes often utilize solid acid catalysts and are conducted in reaction columns to ensure efficient conversion and separation of the ester product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, ®-cyanophenylmethyl ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: Carbonic acid and ®-cyanophenylmethyl ethyl alcohol.
Reduction: ®-cyanophenylmethyl ethyl alcohol.
Transesterification: A different ester and alcohol, depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, ®-cyanophenylmethyl ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of carbonic acid, ®-cyanophenylmethyl ethyl ester involves its interaction with nucleophiles. In hydrolysis, for example, the ester carbonyl carbon is attacked by a nucleophile (water or hydroxide ion), leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond . The overall mechanism can be summarized as follows:
Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity aroma, commonly used as a solvent.
Methyl butanoate: Found in pineapple oil, used in flavorings and fragrances.
Isopentyl acetate:
Eigenschaften
CAS-Nummer |
500880-02-4 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
[(R)-cyano(phenyl)methyl] ethyl carbonate |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)15-10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
MDFOBVDBSJPDRP-JTQLQIEISA-N |
Isomerische SMILES |
CCOC(=O)O[C@@H](C#N)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)OC(C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)
![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
oxophosphanium](/img/structure/B12577850.png)

![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)

![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)

![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)
